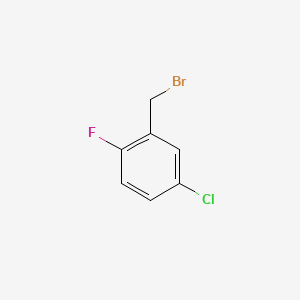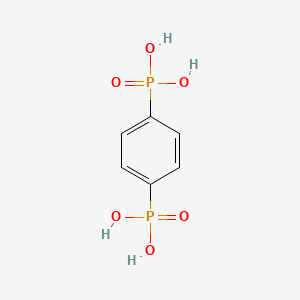
2-Bromo-5-phenylthiophene
概要
説明
2-Bromo-5-phenylthiophene (2BP) is an important organic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science. It is a heterocyclic compound containing a five-membered ring with sulfur and bromine atoms. 2BP has been used in the synthesis of various organic compounds with potential medicinal and material applications. In addition, 2BP has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
Palladium-Catalyzed Aryl-Aryl C-C Coupling
2-Bromo-5-phenylthiophene plays a role in the synthesis of 5-(het)aryl substituted pyrimidines via palladium-catalyzed aryl-aryl C-C coupling. This process involves microwave-assisted reactions with 5-bromopyrimidine and thiophene analogues, optimized for both types of reactions and analyzed using X-ray crystallography and other methods (Verbitskiy et al., 2013).
Role in COX-2 Inhibitor Synthesis
This compound is identified as a part of selective COX-2 inhibitors. One of its derivatives, DuP697, was used as a starting point for developing more effective COX-2 inhibitors. The research aimed to improve in vitro selectivity and pharmacokinetic profiles, leading to the discovery of terphenyls as superior alternatives (Pinto et al., 1996; 1997).
Synthesis and Analysis of Benzo[1,5]thiazepines
A study utilized 2-phenylthiophene, closely related to this compound, in synthesizing 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines. These compounds showed significant inhibitory activity against α-glucosidase and α-amylase, indicating potential medicinal applications (Nkoana et al., 2022).
Photochemical Synthesis of Phenyl-2-thienyl Derivatives
This compound's analogs are used in photochemical reactions to produce various phenylthiophene derivatives. These reactions, involving different halogenothiophenes, demonstrate the compound's versatility in synthesizing photoactive organic materials (Antonioletti et al., 1986).
Exploration of Grignard Metathesis Polymerization
Research into the polymerization of 2,5-dibromo 3-butylthiophene, closely related to this compound, provides insight into the mechanism of Grignard metathesis polymerization, particularly for producing regioregular poly-3-butylthiophene. This study highlights the compound's potential in materials science and polymer chemistry (Bahri‐Laleh et al., 2014).
Bromination and Nitration Reactions
Investigations into the bromination and nitration of thiophene compounds similar to this compound reveal the chemical reactivity and potential for synthesizing various substituted thiophenes, important in organic synthesis (Gol'dfarb et al., 1974).
Safety and Hazards
2-Bromo-5-phenylthiophene is suspected of causing genetic defects (H341) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308+P313) . It should be stored locked up (P405) and disposed of in an approved waste disposal plant (P501) .
作用機序
Pharmacokinetics
The Log Kp (skin permeation) is -4.71 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 2.53 (iLOGP) to 4.9 (SILICOS-IT), with a consensus Log Po/w of 3.91 . These properties may impact the bioavailability of 2-Bromo-5-phenylthiophene.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-Bromo-5-phenylthiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The bromine atom in this compound can participate in halogen bonding, which can influence its binding affinity to proteins and enzymes. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further affecting its biochemical properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can modulate the activity of ion channels or transporters, influencing ion flux and cellular homeostasis. These interactions can lead to downstream effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to the accumulation of reactive metabolites, which can cause oxidative stress and damage to cellular components. Additionally, the compound’s stability under different experimental conditions, such as temperature and pH, can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, such as hepatotoxicity, nephrotoxicity, or neurotoxicity. The threshold effects observed in these studies can provide valuable information on the safe and effective dosage range for potential therapeutic applications. Additionally, the pharmacokinetics and biodistribution of this compound in animal models can influence its overall efficacy and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can undergo further biotransformation, resulting in the production of metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect the metabolic flux and levels of other metabolites in the cell. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins or organelles, affecting its localization and accumulation. The distribution of this compound in different tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear receptors or transcription factors, influencing gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-bromo-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZBRMQZWVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379981 | |
| Record name | 2-bromo-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29488-24-2 | |
| Record name | 2-Bromo-5-phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-phenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




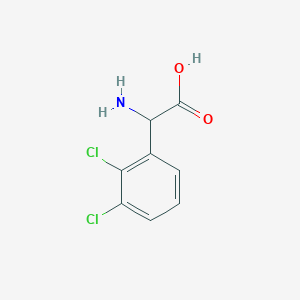

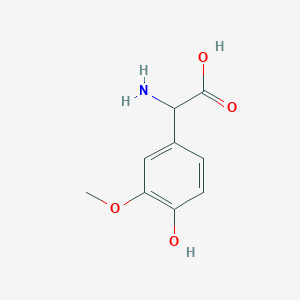
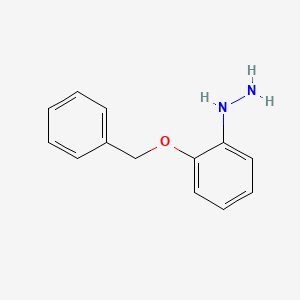
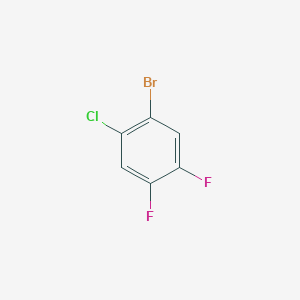

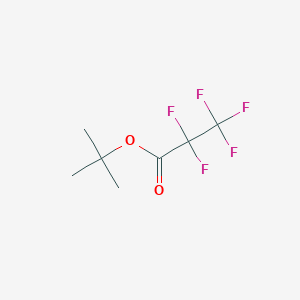
![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)


